molecular formula C18H32N4 B4260288 1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine

1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine

Cat. No. B4260288
M. Wt: 304.5 g/mol
InChI Key: RLZVZXIXVGRHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine, also known as CPP, is a research compound that has been widely used in the field of neuroscience. CPP is a selective N-methyl-D-aspartate (NMDA) receptor antagonist that has been studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine acts as a competitive antagonist of NMDA receptors by binding to the receptor's glycine-binding site. By blocking the activation of NMDA receptors, 1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine can prevent the influx of calcium ions into neurons, which is a key trigger for excitotoxicity and neuronal damage. This mechanism of action makes 1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine a promising candidate for neuroprotective therapies.
Biochemical and Physiological Effects:
1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine has been shown to have various biochemical and physiological effects in animal models and in vitro studies. 1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine can reduce the infarct size and improve neurological function in animal models of stroke and traumatic brain injury. 1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine can also suppress epileptic seizures and improve cognitive function in animal models of epilepsy and Alzheimer's disease. Additionally, 1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine can modulate synaptic plasticity and enhance learning and memory in animal models.

Advantages and Limitations for Lab Experiments

1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine has several advantages for lab experiments, including its selectivity for NMDA receptors, its ability to penetrate the blood-brain barrier, and its well-established synthesis method. However, 1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine also has some limitations, including its potential toxicity at high doses, its short half-life, and its limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using 1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine.

Future Directions

There are several future directions for the research on 1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine. One direction is to further investigate the neuroprotective effects of 1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine in animal models of stroke and traumatic brain injury, and to explore its potential clinical applications in these disorders. Another direction is to study the effects of 1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine on other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the development of novel 1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine derivatives with improved pharmacokinetic and pharmacodynamic properties could enhance its therapeutic potential.

Scientific Research Applications

1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine has been widely used in the field of neuroscience for its ability to selectively block NMDA receptors. NMDA receptors are involved in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases. 1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine has been studied for its potential therapeutic applications in various neurological disorders, such as stroke, traumatic brain injury, epilepsy, and Alzheimer's disease.

properties

IUPAC Name

1-(cyclohexylmethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4/c1-2-7-17(8-3-1)15-21-12-4-9-18(16-21)19-10-5-13-22-14-6-11-20-22/h6,11,14,17-19H,1-5,7-10,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZVZXIXVGRHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)NCCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.